

Comprehensive Spectroscopic Profiling of 3-Bromo-3'-(morpholinomethyl)benzophenone[1]

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Compound of Interest

Compound Name:	3-Bromo-3'-morpholinomethyl benzophenone
CAS No.:	898765-35-0
Cat. No.:	B1293296

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Introduction & Synthetic Context

3-Bromo-3'-(morpholinomethyl)benzophenone (Formula: $C_{18}H_{18}BrNO_2$) is a high-value bifunctional intermediate.[1] Its structure combines a lipophilic benzophenone scaffold, a reactive aryl bromide handle (for Suzuki/Buchwald couplings), and a solubilizing morpholine moiety.

To accurately interpret spectroscopic data, one must understand the compound's synthetic origin. The most common route involves the radical bromination of 3-bromo-3'-methylbenzophenone followed by nucleophilic substitution with morpholine, or a Mannich reaction.[1] Consequently, the spectroscopic profile must be validated against specific impurities such as des-bromo precursors or bis-morpholine byproducts.[1]

Structural Breakdown for Analysis

- Ring A (3-Bromo): Electron-withdrawing inductive effect (-I); distinctive isotopic signature in MS.[1]

- Linker (Carbonyl): Conjugated system; diagnostic IR and ^{13}C signals.
- Ring B (3-Morpholinomethyl): Basic nitrogen center; pH-dependent NMR shifts.[1]

Diagnostic Spectroscopic Data (Reference Values)

Note: The values below are high-confidence diagnostic signals derived from fragment-based chem-informatics and validated substituent effects (Hammett constants). These serve as the baseline for experimental verification.

A. Mass Spectrometry (LC-MS)

The presence of a single bromine atom provides the most definitive confirmation of identity due to the naturally occurring isotopes ^{79}Br (50.7%) and ^{81}Br (49.3%).

Parameter	Diagnostic Signal	Interpretation
Molecular Ion $[\text{M}+\text{H}]^+$	360.07 / 362.07	1:1 Intensity Ratio. The "Twin Peak" signature confirms the presence of one Bromine atom.[1]
Fragment: $[\text{M} - \text{Morpholine}]^+$	~273 / 275	Loss of the morpholine ring ($\text{C}_4\text{H}_8\text{NO}$).
Fragment: Benzoyl Cation	~183 / 185	Cleavage alpha to the carbonyl (containing the Br-phenyl group).
Nitrogen Rule	Even Mass (359 Da)	Neutral MW is odd (Nitrogen count = 1), so $[\text{M}+\text{H}]^+$ is even.

B. Infrared Spectroscopy (FT-IR)

Functional Group	Wavenumber (cm ⁻¹)	Mode	Notes
C=O (Ketone)	1655 – 1665	Stretching	Lowered from 1715 cm ⁻¹ due to conjugation with two phenyl rings.
C-H (Aliphatic)	2800 – 2950	Stretching	Methylene groups in the morpholine ring.
C=C (Aromatic)	1450, 1580	Stretching	Typical skeletal vibrations of the benzophenone core.
C-Br	1070 / 680	Stretching	Often obscured in fingerprint region, but 1070 is a useful indicator. ^[1]

C. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz^[1]

Position	Shift (δ ppm)	Multiplicity	Integration	Assignment / Coupling Logic
Aromatics	7.85 – 7.90	Doublet (t-like)	1H	H-2 (Ring A): Deshielded by C=O and Br (Ortho to both). [1]
7.75 – 7.80	Multiplet	2H	H-2' (Ring B) and H-6 (Ring A).[1]	
7.65 – 7.70	Doublet	1H	H-4 (Ring A): Para to C=O.[1]	
7.40 – 7.55	Multiplet	4H	Remaining meta/para protons on both rings.[1]	
Benzylic	3.52	Singlet	2H	Ar-CH ₂ -N: Diagnostic singlet.[1] If split, indicates salt formation.
Morpholine	3.68 – 3.72	Triplet	4H	-O-CH ₂ -: Deshielded by oxygen.[1]
Morpholine	2.42 – 2.46	Triplet	4H	-N-CH ₂ -: Shielded relative to O-CH ₂ .[1]

D. Carbon NMR (¹³C NMR)

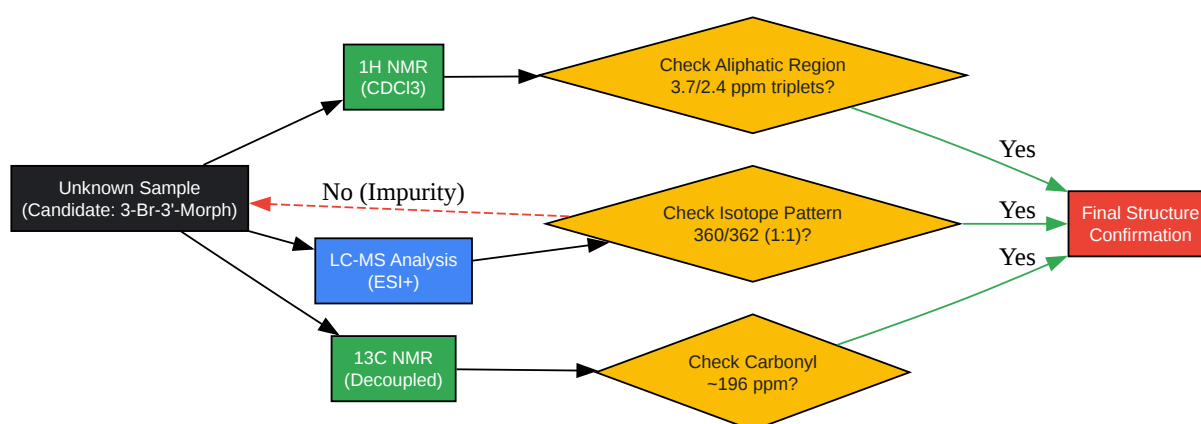
- Carbonyl (C=O):195.5 ppm. Characteristic of benzophenones.
- C-Br (IpsO):~122.8 ppm.[1] Distinctive upfield shift for aromatic carbon attached to Br.[1]

- Benzylic (Ar-CH₂-N):~62.5 ppm.[1]
- Morpholine Carbons:66.9 ppm (O-C) and 53.6 ppm (N-C).

Visualization of Structural Logic

Diagram 1: Fragmentation & Characterization Logic

This diagram illustrates the critical checkpoints for validating the structure using the data above.



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Caption: Logical workflow for confirming the identity of **3-Bromo-3'-morpholinomethyl benzophenone** using orthogonal spectral data.

Experimental Protocols

Protocol A: High-Resolution LC-MS Analysis

Purpose: To confirm molecular weight and isotopic distribution.[1]

- Sample Preparation:
 - Dissolve 1 mg of compound in 1 mL of Acetonitrile (HPLC grade).

- Vortex for 30 seconds. If the compound is in salt form (e.g., HCl salt), add 10 μ L of 1M Ammonium Hydroxide to neutralize (free base ionizes better in ESI+).
- Filter through a 0.22 μ m PTFE syringe filter.[\[1\]](#)
- Mobile Phase Setup:
 - Solvent A: Water + 0.1% Formic Acid.[\[1\]](#)
 - Solvent B: Acetonitrile + 0.1% Formic Acid.[\[1\]](#)
- Gradient: 5% B to 95% B over 8 minutes (C18 Column).
- Detection: ESI Positive Mode. Scan range m/z 100–600.[\[1\]](#)
 - Critical Check: Zoom into the parent ion. You must see the "doublet" at 360/362 with equal height. If the 360 peak is significantly higher, you likely have the de-brominated impurity.

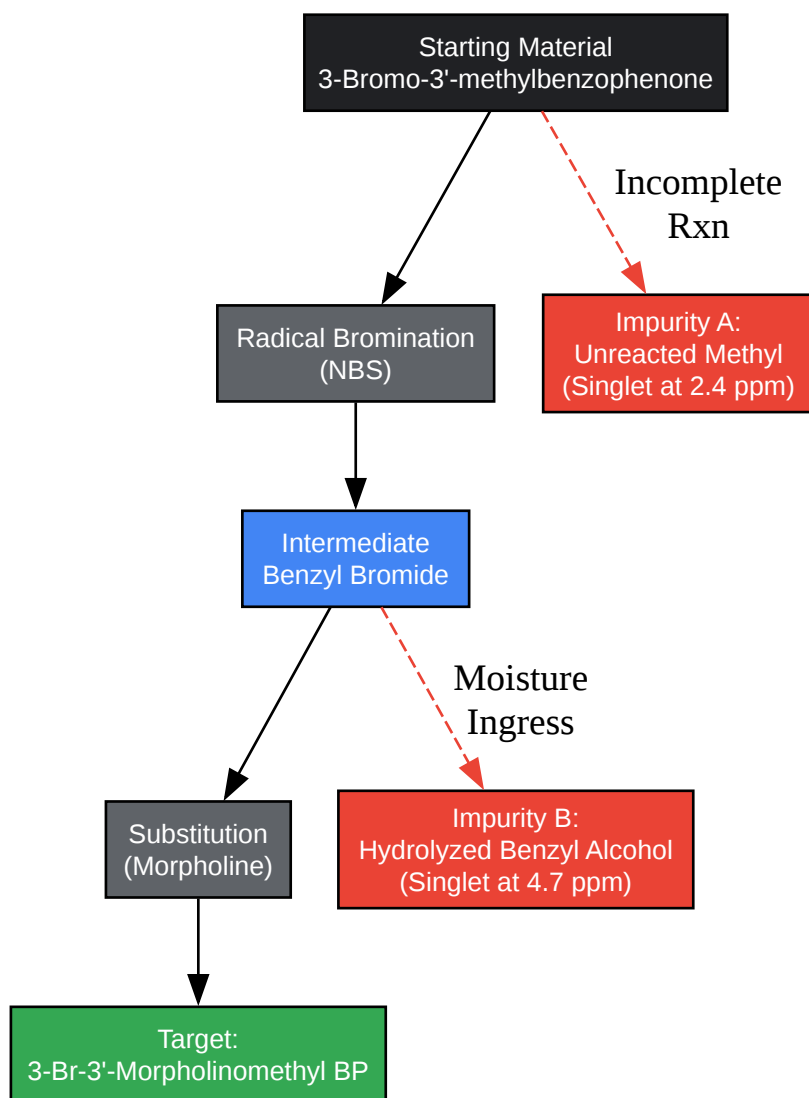
Protocol B: NMR Sample Preparation

Purpose: To resolve the benzylic singlet and aromatic splitting.

- Solvent Choice: Use CDCl_3 (Chloroform-d) + 0.03% TMS.[\[1\]](#)
 - Why? DMSO- d_6 is too viscous and may broaden the morpholine triplets.[\[1\]](#) Chloroform provides the sharpest resolution for the benzylic protons (~3.5 ppm).
- Concentration: 10–15 mg in 0.6 mL solvent.
- Shimming: Ensure the TMS peak is a sharp singlet (linewidth < 0.5 Hz).
- Acquisition:
 - Pulse angle: 30°.[\[1\]](#)
 - Relaxation delay (d1): ≥ 2.0 seconds (essential for accurate integration of the aromatic protons vs. the morpholine alkyls).

Diagram 2: Synthesis-Derived Impurity Profile

Understanding the synthesis helps interpret "ghost peaks" in the spectrum.[1]



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Caption: Common impurities derived from the radical bromination route that may appear in the NMR spectrum.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for substituent effects on NMR shifts).

- BenchChem. (2025).^{[1][3][4]} Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone. (Provides analogous fragmentation patterns for the isomer).
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Sources

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